![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol, commonly known as DNPE, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DNPE is a hydrazone derivative of diphenylmethanol and has a molecular weight of 396.38 g/mol.
Mecanismo De Acción
The mechanism of action of DNPE is not fully understood, but it is believed to act as a ROS scavenger. DNPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPE has also been shown to protect cells from oxidative stress by reducing the levels of ROS.
Efectos Bioquímicos Y Fisiológicos
DNPE has been shown to have a low toxicity profile and is relatively stable under physiological conditions. DNPE has been shown to have antioxidant properties and has been studied for its potential to protect cells from oxidative stress. DNPE has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DNPE is its stability under physiological conditions, which makes it suitable for in vitro and in vivo studies. DNPE also has a low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of DNPE is its limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of DNPE. One potential direction is the development of DNPE-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the synthesis of DNPE-based MOFs and COFs for applications in catalysis and gas storage. The potential of DNPE as an anti-cancer agent also warrants further investigation, including studies on its mechanism of action and efficacy in vivo.
Métodos De Síntesis
DNPE can be synthesized by reacting 2,4-dinitrophenylhydrazine with 1,2-diphenylethanol in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
DNPE has been studied for its potential applications in various fields such as analytical chemistry, material science, and biomedicine. In analytical chemistry, DNPE has been used as a reagent for the determination of trace amounts of aldehydes and ketones in food and environmental samples. In material science, DNPE has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, DNPE has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species (ROS).
Propiedades
Número CAS |
13804-47-2 |
|---|---|
Nombre del producto |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
Fórmula molecular |
C20H16N4O5 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19+ |
Clave InChI |
QVKWDKPHEMCSMJ-ZBJSNUHESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Otros números CAS |
13804-47-2 |
Sinónimos |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



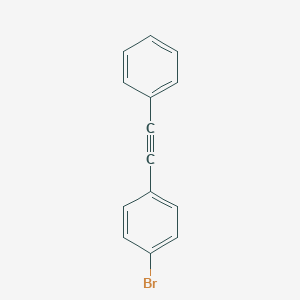
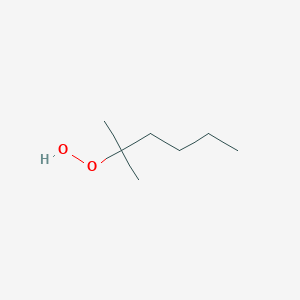

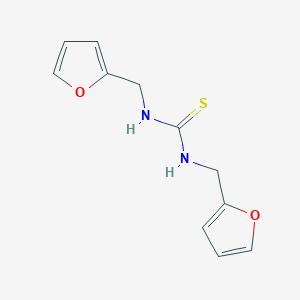
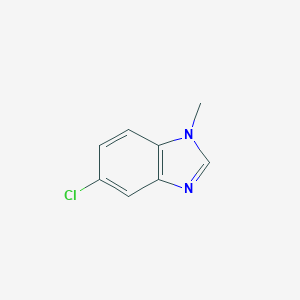
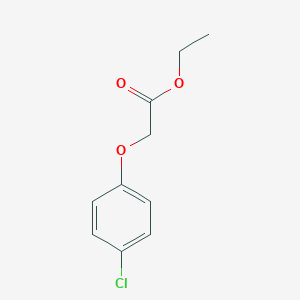
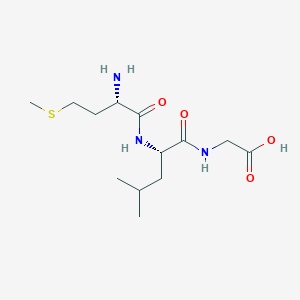
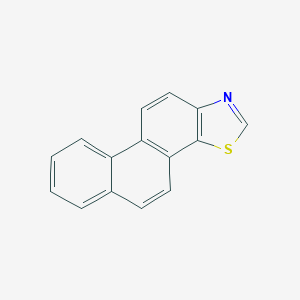

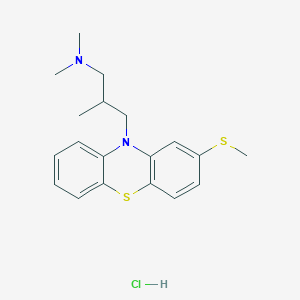
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
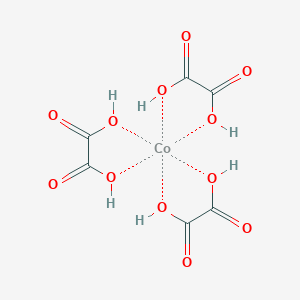
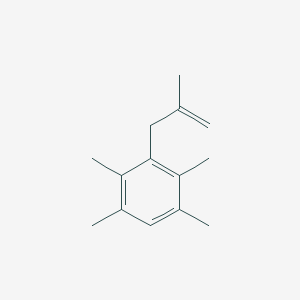
![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)